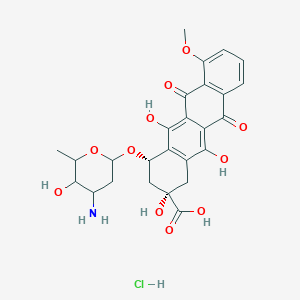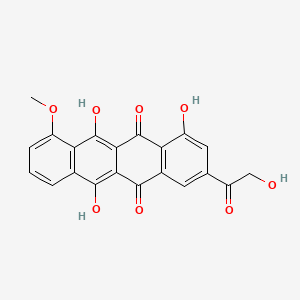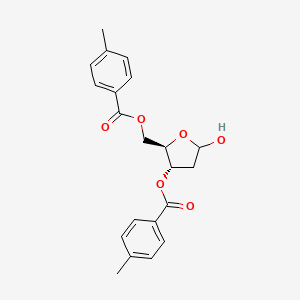
3-chloro-N-(2-chloroethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-chloroethyl)propan-1-amine is a chemical compound with the molecular formula C5H11Cl2N . It is also known as Ifosfamide Impurity E . The molecular weight of this compound is 156.05 g/mol .
Molecular Structure Analysis
The IUPAC name of this compound is 3-chloro-N-(2-chloroethyl)propan-1-amine . The InChI string is InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 and the canonical SMILES string is C(CNCCCl)CCl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are 155.0268547 g/mol . The topological polar surface area of the compound is 12 Ų . The compound has a heavy atom count of 8 .Scientific Research Applications
Oncology
Ifosfamide, the parent compound of Ifosfamide Impurity E, is an alkylating agent used commonly in both hematologic and solid tumor malignancies . It carries a notable risk for neurotoxicity/encephalopathy . The impurity E could be a part of the study to understand the neurotoxicity associated with different formulations of Ifosfamide .
Soft Tissue Sarcoma Treatment
Ifosfamide is used in the treatment of adult patients with advanced soft tissue sarcomas . The lack of cardiotoxicity renders this drug a much more attractive alternative than doxorubicin to be explored at high doses or as part of new drug combinations . Ifosfamide Impurity E could be involved in the study of these new treatment strategies .
Organ Toxicity Studies
Ifosfamide-derived organ toxicity is a significant concern in medical treatments . Ifosfamide Impurity E could be used in the study of such organ toxicities, contributing to a better understanding of the side effects and improving patient safety .
Proteomics Research
“(2-chloroethyl)(3-chloropropyl)amine” is used as a biochemical in proteomics research . It could be used in the study of protein structures and functions, contributing to the development of new therapeutic strategies.
Drug Development
Amines, including “(2-chloroethyl)(3-chloropropyl)amine”, play a crucial role in drug development . They are used as building blocks in the synthesis of various drugs, contributing to the discovery of new treatments for various diseases .
Materials Science
Amines also find extensive applications in materials science . They contribute to the design and fabrication of functional materials, including polymers, catalysts, sensors, and nanomaterials .
properties
IUPAC Name |
3-chloro-N-(2-chloroethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N/c6-2-1-4-8-5-3-7/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXKFOYOKSXOGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-chloroethyl)propan-1-amine | |
CAS RN |
42453-19-0 |
Source


|
| Record name | 3-Chloro-N-(2-chloroethyl)propan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042453190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-N-(2-CHLOROETHYL)PROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8DZ5K6NPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

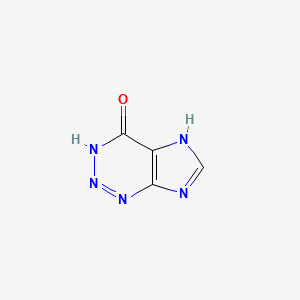
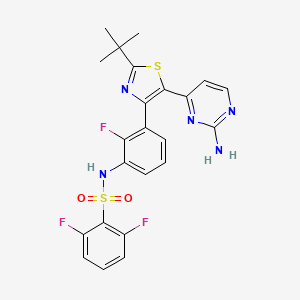
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
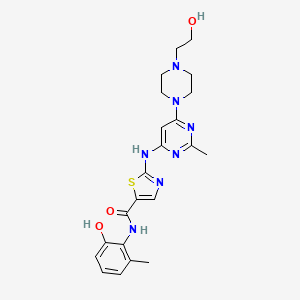

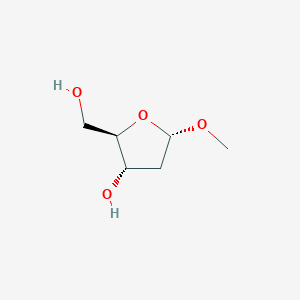
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
